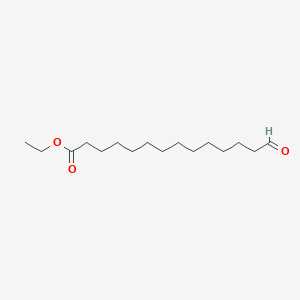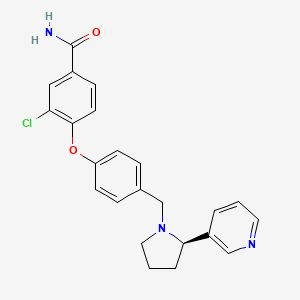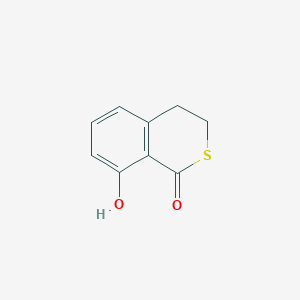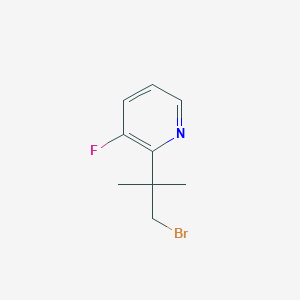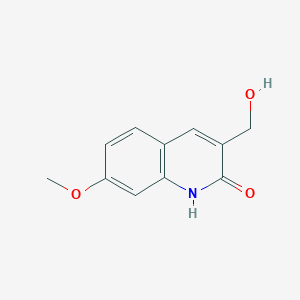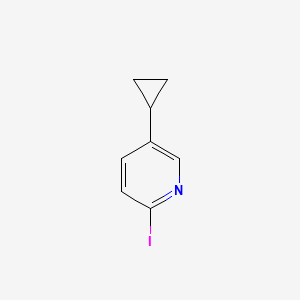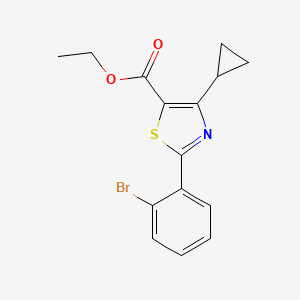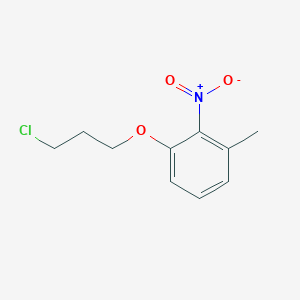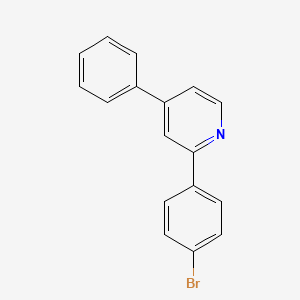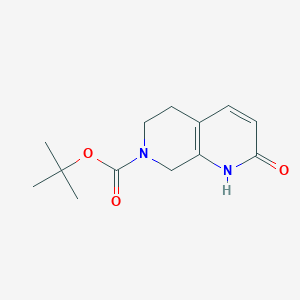![molecular formula C6H6ClN3 B12970196 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine](/img/structure/B12970196.png)
3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridazine family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused to a pyridazine ring, with a chlorine atom attached to the pyrrole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloropyridazine with a suitable pyrrole derivative. The reaction conditions often involve the use of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., potassium carbonate) in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学研究应用
3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders and cancer.
Biological Studies: The compound is studied for its potential antimicrobial, antiviral, and anti-inflammatory properties.
Chemical Biology: It serves as a probe in various biochemical assays to study enzyme functions and interactions.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.
作用机制
The mechanism of action of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the fused ring structure allow it to bind effectively to these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 3-Chloro-5,6-dihydro-4H-pyrrolo[3,4-c]pyridazine
- 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine
- 3-Methyl-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine
Uniqueness
3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine is unique due to its specific substitution pattern and the presence of a chlorine atom, which can significantly influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications in drug discovery and development.
属性
分子式 |
C6H6ClN3 |
|---|---|
分子量 |
155.58 g/mol |
IUPAC 名称 |
3-chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine |
InChI |
InChI=1S/C6H6ClN3/c7-6-1-4-2-8-3-5(4)9-10-6/h1,8H,2-3H2 |
InChI 键 |
UUABBZNULSVSRS-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC(=NN=C2CN1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 7-bromo-3-oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]oxazine-6-carboxylate](/img/structure/B12970117.png)
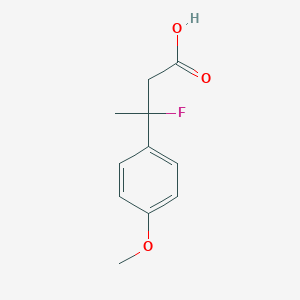
![4-Chloro-2-(chloromethyl)-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12970125.png)
